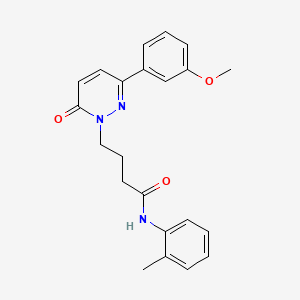

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

Description

Historical Development of Pyridazinone Derivatives

The exploration of pyridazinones began in the late 19th century with Emil Fischer’s pioneering work on heterocyclic compounds. Fischer’s condensation of phenylhydrazine and levulinic acid marked the first synthesis of a pyridazine derivative, laying the groundwork for subsequent innovations. Early research focused on elucidating the aromaticity and reactivity of the pyridazine core, which features two adjacent nitrogen atoms in a six-membered ring.

The mid-20th century witnessed a shift toward medicinal applications. Hydralazine, a pyridazinone derivative synthesized in the 1950s, became a cornerstone antihypertensive agent due to its vasodilatory properties. This era also saw the development of cadralazine and minaprine, which further cemented pyridazinones’ role in cardiovascular and neurological therapeutics. By the 1980s, tricyclic pyridazinone derivatives, such as benzocycloalkylpyridazinones, were designed to enhance target affinity and selectivity, particularly for phosphodiesterase III (PDEIII) inhibition. Recent advances include the synthesis of dual-action antimicrobial-antitumor agents and biomass-derived pyridazinones, reflecting the scaffold’s adaptability to modern drug discovery paradigms.

Structural Classification and Nomenclature

Pyridazinones belong to the diazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms in adjacent positions (1,2-diazines). The parent compound, pyridazine (C₄H₄N₂), undergoes functionalization to yield pyridazinones, where one nitrogen is adjacent to a ketone group (Figure 1).

Table 1: Structural Breakdown of 4-(3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)-N-(o-Tolyl)butanamide

| Component | Description |

|---|---|

| Pyridazinone core | 6-Oxo-1,6-dihydropyridazine ring with nitrogen atoms at positions 1 and 2. |

| 3-Methoxyphenyl group | Substituted at position 3 of the pyridazinone ring. |

| Butanamide chain | Linked to position 4 of the pyridazinone core. |

| N-(o-Tolyl) substituent | Ortho-methylphenyl group attached to the amide nitrogen. |

The IUPAC name reflects these substituents:

- 4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl) : Indicates a 3-methoxyphenyl group at position 3 and a ketone at position 6 of the pyridazinone ring.

- N-(o-Tolyl)butanamide : Denotes a butanamide chain with an ortho-methylphenyl group on the amide nitrogen.

This nomenclature underscores the compound’s modular architecture, which combines electron-donating (methoxy) and hydrophobic (o-tolyl) groups to optimize pharmacokinetic properties.

Position of 4-(3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)-N-(o-Tolyl)butanamide in Medicinal Chemistry

The structural features of this compound align with trends in modern pyridazinone drug design. The 3-methoxyphenyl group enhances aromatic stacking interactions with biological targets, while the o-tolyl moiety improves lipid solubility, potentially aiding blood-brain barrier penetration. Such modifications are consistent with strategies employed in developing PDEIII inhibitors and anti-inflammatory agents.

Table 2: Comparative Analysis of Pyridazinone Derivatives

The compound’s butanamide linker may confer conformational flexibility, enabling interactions with diverse targets such as kinase enzymes or G-protein-coupled receptors. Recent studies on analogous tricyclic pyridazinones demonstrate that rigidification of the core structure can enhance binding affinity, suggesting that further structural optimization of this derivative could yield selective therapeutics.

Properties

IUPAC Name |

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-16-7-3-4-10-19(16)23-21(26)11-6-14-25-22(27)13-12-20(24-25)17-8-5-9-18(15-17)28-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMCOAVBWAECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and strong bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the pyridazinone core or other functional groups.

Substitution: Common in organic synthesis, substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

(a) 2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide (8c)

(b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g)

- Structural Features : Incorporates a fluorophenyl-piperazine moiety linked via a propanamide chain .

Hybrid Pyridazinone-Antipyrine Compounds

Compounds such as 6e, 6f, and 6j () combine pyridazinone with antipyrine (a pyrazolone derivative) through propanamide or benzylpiperidine linkers.

- Key Differences: 6e: Contains a benzylpiperidine group (62% yield) , which introduces basicity and bulkiness absent in the target compound. 6j: Features a phenylpyridazinone core (188–190°C melting point) , contrasting with the target’s 3-methoxyphenyl substitution.

- Functional Impact : Antipyrine hybrids are designed for dual pharmacological action, whereas the target compound’s simpler structure may prioritize selective activity.

Pharmacological Hypotheses

- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound could enhance solubility but reduce metabolic stability compared to halogenated analogs (e.g., 6f with 4-chlorophenyl) .

- Side Chain Length : The butanamide chain may prolong half-life due to increased hydrophobicity relative to shorter-chain derivatives (e.g., 8c’s acetamide) .

Biological Activity

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| LogP | 4.0126 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 60.653 Ų |

Research indicates that this compound exhibits significant biological activity, particularly in the regulation of osteoclast differentiation. It has been shown to inhibit the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, which are indicative of osteoclasts. The proposed mechanism involves modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways, suggesting its potential as a therapeutic agent for conditions like osteoporosis .

Osteoclast Differentiation Inhibition

Studies have demonstrated that 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide effectively reduces osteoclastogenesis. This is crucial in conditions such as osteoporosis where excessive osteoclast activity leads to bone resorption. The compound's ability to modulate early fusion markers indicates its role in the early stages of osteoclast differentiation .

Structure-Activity Relationship (SAR)

A detailed analysis of similar compounds has provided insights into the structure-activity relationship (SAR) which helps in understanding how structural modifications can enhance biological efficacy. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | Butanamide with methoxyphenyl | Inhibits osteoclast differentiation |

| N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | Cyclopentyl instead of butyl | Potentially similar effects |

| N-(thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | Thiazole moiety | May alter biological pathways |

This table highlights the uniqueness of the compound in its specific structural components and biological activities, making it a noteworthy candidate for further research and development in therapeutic applications.

Case Studies

Recent studies have focused on the pharmacokinetic properties and bioavailability of this compound. For instance, one study reported that compounds structurally related to 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide exhibited favorable pharmacokinetic profiles, with high bioavailability and prolonged half-lives . These findings suggest that modifications to enhance solubility and stability could improve therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of this pyridazinone derivative typically involves multi-step reactions, starting with precursor functionalization (e.g., chlorination or methoxylation of aromatic rings) followed by coupling reactions. Key steps include:

- Pyridazinone Core Formation : Cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions .

- Amide Bond Formation : Coupling of the pyridazinone intermediate with o-tolylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Optimization : Reaction yields depend on solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst selection (e.g., p-toluenesulfonic acid) . Use Design of Experiments (DOE) to optimize parameters like stoichiometry and reaction time .

Table 1 : Example Reaction Conditions for Key Steps

| Step | Solvent | Temperature (°C) | Catalyst | Yield Range |

|---|---|---|---|---|

| Cyclization | Ethanol | 80 | HCl (conc.) | 45–60% |

| Amide Coupling | DMF | 25 (RT) | EDC/HOBt | 70–85% |

| Purification | CH₂Cl₂ | N/A | Column Chromatography | >95% purity |

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer :

- Structural Confirmation : Use , , and HRMS to verify the pyridazinone core, methoxyphenyl, and o-tolyl substituents. Key NMR signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .

- Crystallography : If single crystals are obtained, X-ray diffraction can resolve conformational details of the butanamide side chain .

Q. What initial biological screening assays are appropriate for evaluating its potential therapeutic applications?

Methodological Answer :

- Anticancer Activity : Screen against NCI-60 cell lines using MTT assays, with IC values compared to doxorubicin as a positive control .

- Enzyme Inhibition : Test against COX-2, PDE4, or kinases (e.g., EGFR) via fluorometric or colorimetric assays .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action of this compound in modulating biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like COX-2 or EGFR. Focus on hydrogen bonding with the pyridazinone carbonyl and hydrophobic interactions with methoxyphenyl/o-tolyl groups .

- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

- Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., PTGS2 for COX-2) to confirm compound specificity .

Table 2 : Example Docking Scores vs. Known Inhibitors

| Target | Compound Docking Score (kcal/mol) | Reference Inhibitor Score |

|---|---|---|

| COX-2 | -9.2 | Celecoxib: -10.1 |

| EGFR | -8.7 | Gefitinib: -9.5 |

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) on the phenyl rings to modulate lipophilicity (logP) and target affinity .

- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy or ethoxy to assess metabolic stability .

- Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma stability (LC-MS), and CYP450 inhibition (fluorometric assays) .

Table 3 : SAR Trends in Pyridazinone Derivatives

| Substituent Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 3-Methoxyphenyl | Replacement with Cl | ↑ Anticancer potency | |

| o-Tolyl | Bulkier groups (e.g., naphthyl) | ↓ Solubility, ↑ Target Affinity |

Q. How should researchers address contradictions in biological activity data across similar pyridazinone derivatives?

Methodological Answer :

- Data Normalization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Compare IC values across studies using standardized metrics (e.g., pIC = -log(IC)) and apply statistical tests (ANOVA) to identify outliers .

- Mechanistic Follow-Up : For compounds with conflicting results, conduct target engagement assays (e.g., SPR for binding kinetics) to confirm direct interactions .

Key Consideration : Substituent electronic effects (e.g., methoxy vs. nitro groups) may alter redox properties, leading to assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.